molecular formula C19H16F3N7O2 B2927085 N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396675-65-2

N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2927085
CAS No.: 1396675-65-2
M. Wt: 431.379
InChI Key: OHPHCZSYUDPDFJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16F3N7O2 and its molecular weight is 431.379. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis generally involves multi-step organic reactions. Initially, the cyclopropylamine is introduced to the 4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl intermediate under controlled conditions. The reaction parameters, like temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

  • Industrial Production Methods: Industrially, the synthesis of this compound requires large-scale organic synthesis techniques. Key steps include the preparation of intermediates, their purification, and the final coupling reactions. Advanced technologies like continuous flow reactors might be employed for scalable and efficient production.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : This compound can undergo oxidation at the cyclopropyl or phenyl rings.

    • Reduction: : It can be reduced at the nitro group to form various reduced derivatives.

    • Substitution: : Functional groups on the phenyl or tetrazole ring can be substituted with different nucleophiles.

  • Common Reagents and Conditions

    • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.

    • Reduction: : Hydrogen gas with palladium catalyst, or sodium borohydride in solvents.

    • Substitution: : Nucleophiles such as halides, with conditions involving polar aprotic solvents and bases like sodium hydride.

  • Major Products

    • Oxidation: : Cyclopropyl ketones, carboxylic acids.

    • Reduction: : Amino derivatives.

    • Substitution: : Varied substituted derivatives with enhanced chemical properties.

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.

    • Acts as a reagent in various organic synthesis reactions.

  • Biology

    • Potential use in studying enzyme interactions due to its unique structure.

    • May serve as a probe in biochemical assays.

  • Medicine

    • Explored for its potential therapeutic properties in treating diseases.

    • Acts as a lead compound in drug discovery for various pharmacological targets.

  • Industry

    • Utilized in the development of advanced materials due to its stable, yet reactive nature.

    • Important in the synthesis of specialty chemicals.

Mechanism of Action

  • Molecular Targets and Pathways: : The compound is believed to interact with specific enzymes and receptors due to its ureido and tetrazole moieties. These interactions can modify enzyme activity or receptor function, leading to potential therapeutic effects.

  • Effects: : Depending on the target, it can inhibit or activate biological pathways, which can be harnessed in drug development.

Comparison with Similar Compounds

  • Unique Features

    • The presence of trifluoromethyl group enhances its metabolic stability and lipophilicity.

    • The cyclopropyl group provides steric hindrance, affecting the compound’s reactivity and binding to targets.

  • Similar Compounds

    • N-cyclopropyl-2-(4-(3-(4-methylphenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide: : Lacks the trifluoromethyl group.

    • N-cyclopropyl-2-(4-(3-(4-chlorophenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide: : Contains a chloro instead of a trifluoromethyl group.

    • N-cyclopropyl-2-(4-(3-(4-aminophenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide: : Features an amino group in place of the trifluoromethyl.

This compound holds considerable promise across numerous scientific disciplines due to its intricate structure and versatile reactivity. Each functional group within its molecular framework contributes to its wide range of applications, making it a focal point for ongoing research and development.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N7O2/c20-19(21,22)11-1-3-13(4-2-11)24-18(31)25-14-7-9-15(10-8-14)29-27-16(26-28-29)17(30)23-12-5-6-12/h1-4,7-10,12H,5-6H2,(H,23,30)(H2,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPHCZSYUDPDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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